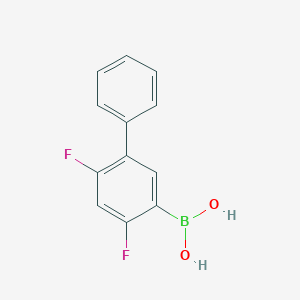

2,4-Difluoro-biphenyl-5-ylboronic acid

Description

2,4-Difluoro-biphenyl-5-ylboronic acid is an organoboron compound featuring a biphenyl scaffold with fluorine substituents at the 2- and 4-positions and a boronic acid (–B(OH)₂) group at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds. The biphenyl moiety enhances steric and electronic properties, while fluorine substituents modulate reactivity and stability through electron-withdrawing effects .

Properties

IUPAC Name |

(2,4-difluoro-5-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BF2O2/c14-11-7-12(15)10(13(16)17)6-9(11)8-4-2-1-3-5-8/h1-7,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZYTWNVMLMUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biphenyl Core Formation

The Suzuki-Miyaura reaction couples a fluorinated aryl halide (e.g., 5-bromo-2,4-difluorobiphenyl) with a boronic acid partner. For example:

-

Reactants : 5-Bromo-2,4-difluorobiphenyl and bis(pinacolato)diboron (B₂Pin₂).

Mechanism :

-

Oxidative addition of Pd(0) to the aryl bromide.

-

Transmetallation with the boronic acid.

Miyaura Borylation of Halogenated Biphenyls

Direct Borylation of Aryl Halides

Aryl bromides or iodides are converted to boronic acids via Miyaura borylation:

-

Reactants : 5-Bromo-2,4-difluorobiphenyl and B₂Pin₂.

Advantages :

Diazotization and Copper-Mediated Coupling

Formation of Biphenyl Backbone

Diazotization of 2,4-difluoroaniline followed by Gomberg-Bachmann coupling:

-

Diazotization : 2,4-Difluoroaniline + NaNO₂/HBF₄ → Diazonium salt.

-

Coupling : Diazonium salt + benzene derivative + Cu powder → 2,4-Difluorobiphenyl.

-

Borylation : Bromination (NBS) followed by Miyaura borylation.

Conditions :

Directed Ortho-Metalation (DoM)

Regioselective Boronation

Aryl lithium intermediates are quenched with boronating agents:

-

Lithiation : 2,4-Difluorobiphenyl + LDA (−78°C, THF).

-

Quenching : B(OMe)₃ → Trimethyl borate intermediate.

Yield : 60–68%.

Limitations : Requires strict anhydrous conditions.

Halogen Exchange and Borylation

Fluoro-to-Boro Substitution

Aryl fluorides are converted to boronic acids via Ir-catalyzed C–F borylation:

Microwave-Assisted Synthesis

Accelerated Cross-Coupling

Microwave irradiation reduces reaction times:

-

Reactants : 5-Bromo-2,4-difluorobiphenyl and pinacolborane.

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂/Cs₂CO₃ | 85–92 | 12–24 | High |

| Miyaura Borylation | PdCl₂(dtbpf)/KOAc | 78–88 | 6 | Moderate |

| Diazotization | Cu powder | 70–75 | 24 | Low |

| Directed Ortho-Metalation | LDA/B(OMe)₃ | 60–68 | 8 | Low |

| Microwave-Assisted | Pd(OAc)₂/XPhos | 89 | 0.3 | High |

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-biphenyl-5-ylboronic acid primarily undergoes the following types of reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

Oxidation: Phenols or oxygen-containing derivatives.

Reduction: Corresponding hydrocarbons.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Suzuki-Miyaura Cross-Coupling: This compound serves as a crucial building block in Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds and other complex organic molecules .

- Functional Group Transformations: It can be utilized in oxidation reactions to produce phenolic compounds or reduced to yield corresponding hydrocarbons.

2. Medicinal Chemistry:

- Drug Development: this compound is employed in the synthesis of various pharmaceutical agents. Its boronic acid functionality allows for the modulation of biological activity by forming reversible covalent bonds with biomolecules like proteins and enzymes .

- Therapeutic Applications: Research indicates potential applications in treating metabolic disorders such as diabetes and obesity, as well as certain types of cancer . The compound's ability to influence insulin secretion and beta-cell function has been highlighted in recent studies.

3. Materials Science:

- Advanced Materials Production: The compound finds applications in the production of advanced materials, including polymers and electronic components. Its unique chemical properties allow it to enhance material performance through functionalization .

Case Study 1: Drug Development

A study demonstrated that boronic acids, including derivatives like this compound, can effectively inhibit hormone-sensitive lipase, making them useful in managing conditions related to insulin resistance and metabolic syndrome. The research highlighted its potential for developing weight-neutral treatments for diabetes and obesity-related disorders .

Case Study 2: Organic Synthesis

In a recent publication, researchers utilized this compound in nickel-catalyzed arylative cyclizations. This method showcased its effectiveness in synthesizing complex molecular structures relevant to pharmaceutical applications, emphasizing its role as a versatile reagent in organic synthesis .

Summary Table of Applications

Mechanism of Action

The primary mechanism of action for 2,4-Difluoro-biphenyl-5-ylboronic acid involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond and the desired biaryl or styrene product .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Biphenyl vs. Phenyl Scaffolds: The biphenyl structure in this compound increases steric bulk compared to phenyl-based analogs like 2,4-difluorophenylboronic acid . This may reduce reactivity in sterically demanding reactions but improve stability in aqueous media.

Fluorine Substitution Patterns: Dual fluorine substituents (2- and 4-positions) create a strong electron-withdrawing environment, polarizing the boronic acid group and accelerating transmetalation in Suzuki couplings. Mono-fluorinated analogs (e.g., 2-fluoro-5-methoxyphenylboronic acid) display mixed electronic effects, with methoxy groups counterbalancing fluorine’s electron withdrawal .

Functional Group Diversity: Compounds like 5-cyano-2-fluorobenzeneboronic acid introduce additional electron-withdrawing groups (CN), which may further activate the boronic acid but reduce solubility in non-polar solvents . Iodo-substituted analogs (e.g., 2-fluoro-5-iodobenzoic acid) prioritize halogen-mediated coupling over boronic acid reactivity .

Steric and Electronic Trade-offs :

- The absence of biphenyl in 2,4-difluorophenylboronic acid simplifies synthesis but limits applications requiring extended aromatic systems.

- Ethoxy-substituted derivatives (e.g., 2-ethoxy-5-fluorophenylboronic acid) demonstrate how alkoxy groups can stabilize boronic acids via resonance while altering solubility profiles .

Biological Activity

2,4-Difluoro-biphenyl-5-ylboronic acid is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, cytotoxic, and enzyme inhibition properties. We will also discuss relevant case studies and research findings.

Chemical Structure and Properties

This compound features a biphenyl core with two fluorine substituents and a boronic acid moiety. The presence of fluorine atoms enhances its electronic properties, which may contribute to its interaction with biological targets.

Molecular Formula: C12H10B F2O2

Molecular Weight: 232.01 g/mol

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit antimicrobial activities. The mechanism of action often involves the inhibition of proteasomal activity, which is crucial for bacterial survival. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxic Effects

Cytotoxicity studies have demonstrated that this compound can induce cell death in certain cancer cell lines. The compound's ability to interact with specific proteins involved in cell signaling pathways suggests a potential role as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 10 µM | |

| MCF-7 | 15 µM | |

| A549 | 12 µM |

The mechanism by which this compound exerts its biological effects is believed to involve the following:

- Inhibition of Proteasomes : The boronic acid group allows for reversible binding to the active sites of proteasomes, leading to impaired protein degradation.

- Interaction with Enzymes : Molecular docking studies suggest that the compound can bind to specific enzymes and proteins, altering their activity.

- Cell Signaling Pathway Modulation : The compound may influence signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

A study published in Accounts of Chemical Research highlighted the role of arylboronic acids in biological systems, emphasizing their potential as therapeutic agents due to their ability to modulate enzyme activity and cellular pathways . Another research article indicated that modifications in the structure of biphenyl derivatives could lead to enhanced antimicrobial efficacy against resistant strains .

Notable Research Findings

- A recent investigation demonstrated that derivatives of biphenyl boronic acids could effectively inhibit certain kinases involved in cancer progression .

- The structure–activity relationship (SAR) analyses have shown that subtle changes in molecular structure can significantly affect biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-Difluoro-biphenyl-5-ylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated biphenyl precursors (e.g., bromo- or iodo-substituted biphenyls) and boronic acid pinacol esters. Fluorine substituents may require protection during synthesis to avoid side reactions. Reaction optimization includes adjusting palladium catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous solvents like THF or DMF. Post-reaction purification via recrystallization or column chromatography is critical to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR to confirm substitution patterns and boronic acid functionality.

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>97% by area).

- Melting Point Analysis : Compare observed mp (e.g., ~232–245°C for analogous fluorophenylboronic acids) to literature values .

Advanced Research Questions

Q. How do the fluorine substituents at the 2- and 4-positions influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density at the boronic acid site, potentially slowing transmetalation in Suzuki reactions. However, this can enhance stability against protodeboronation. Comparative studies with non-fluorinated analogs (e.g., biphenylboronic acid) using kinetic profiling or DFT calculations are recommended. Adjusting catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) may mitigate reactivity challenges .

Q. What factors affect the stability of this compound during storage and reactions?

- Methodological Answer :

- Storage : Store at 0–6°C under inert atmosphere (argon) to minimize oxidation and hydrolysis.

- Solvent Choice : Avoid protic solvents (e.g., water, alcohols) during reactions; use anhydrous THF or toluene.

- Stability Monitoring : Track decomposition via periodic NMR or TLC to identify optimal reaction windows .

Q. How can researchers resolve contradictory data on reaction yields when using this compound in different solvent systems?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach:

- Vary solvent polarity (e.g., DMF vs. toluene), temperature (RT vs. reflux), and base strength (K₂CO₃ vs. Cs₂CO₃).

- Use statistical tools (e.g., ANOVA) to identify significant variables. For example, polar aprotic solvents like DMF may improve solubility but accelerate protodeboronation, requiring shorter reaction times .

Q. What challenges arise in achieving regioselectivity with this compound in multi-component coupling reactions?

- Methodological Answer : Steric hindrance from fluorine substituents may direct coupling to less hindered positions. To enhance regiocontrol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.